N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide
Description
This compound features a benzothiazole core linked to a 4-hydroxyphenyl group and a sulfamoyl-substituted benzamide. The benzo[d]thiazol-2-yl moiety is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4S2/c1-30(20-7-3-2-4-8-20)36(33,34)21-14-11-18(12-15-21)26(32)28-19-13-16-24(31)22(17-19)27-29-23-9-5-6-10-25(23)35-27/h2-17,31H,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVQFCHMJVIZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Core Structure : The compound features a benzamide backbone with substituents that include a benzo[d]thiazole moiety and a sulfamoyl group.
- Functional Groups : The presence of hydroxyl (-OH) and sulfonamide (-SO2NH-) groups is significant for its biological activity.
Molecular Formula
The molecular formula of the compound is CHNOS, indicating a complex structure with multiple functional groups that may influence its interaction with biological targets.
Antitumor Activity
Research indicates that compounds containing benzothiazole derivatives exhibit notable antitumor properties. Specifically, studies have shown that similar structures can inhibit the proliferation of various cancer cell lines:
- In Vitro Studies : In vitro assays have demonstrated that related benzothiazole compounds exhibit cytotoxic effects against human breast cancer cell lines. For instance, derivatives such as 2-(4-amino-3-methylphenyl)benzothiazole have shown nanomolar activity against several cancer cell lines, including ovarian and lung cancers .
- Mechanism of Action : The proposed mechanisms for antitumor activity include disruption of microtubule dynamics and interference with DNA synthesis . The sulfonamide group in this compound may enhance its ability to inhibit tumor cell proliferation by targeting specific cellular pathways.
Antimicrobial Activity
The antimicrobial potential of benzothiazole derivatives has also been explored:
- Testing Against Bacteria : Compounds similar to this compound have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Results indicate significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line / Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | A549 (Lung Cancer) | 6.26 | |
| Antitumor | HCC827 (Lung Cancer) | 6.48 | |
| Antimicrobial | Staphylococcus aureus | 15.0 | |
| Antimicrobial | Escherichia coli | 20.0 |
Detailed Research Findings
- Antitumor Efficacy : In a study involving three-dimensional (3D) cell cultures, the compound exhibited higher efficacy in two-dimensional (2D) assays compared to 3D models, suggesting its potential for further development as an anticancer agent .
- Antimicrobial Testing : The compound's antibacterial properties were evaluated using broth microdilution methods, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, which highlights its broad-spectrum antimicrobial potential .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole moiety and a sulfamoyl group, which are significant for its biological activity. The synthesis typically involves multi-step reactions with careful control of conditions to ensure high yield and purity. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure.
Synthesis Overview
- Starting Materials : Appropriate precursors for the benzo[d]thiazole and hydroxyphenyl groups.
- Reaction Conditions : Control of temperature, pH, and solvent choice.
- Characterization : Use of NMR, IR, and High-Performance Liquid Chromatography (HPLC) to verify the compound's identity and purity.
Antimicrobial Properties
Preliminary studies suggest that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus , indicating potential use in treating bacterial infections .
Anticancer Activity
Research indicates that compounds with similar structural features may induce apoptosis in cancer cells. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including colorectal carcinoma . The mechanism is hypothesized to involve the disruption of cellular processes critical for cancer cell survival.
Case Studies
- Antimicrobial Evaluation :
- Anticancer Screening :
Potential Applications
The diverse biological activities of this compound suggest several potential applications:
- Pharmaceutical Development : As a lead compound for new antibiotics or anticancer agents.
- Research Tools : In studies investigating the mechanisms of bacterial resistance or cancer cell apoptosis.
- Therapeutic Agents : Targeting specific diseases where current treatments are ineffective or have significant side effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds for Comparison :
N-(6-bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11) ():
- Synthesis: Amide coupling (78–90% yield) . Properties: Enhanced cellular permeability from alkyne groups but lower enzymatic selectivity.
- N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)biphenyl-3-sulfonamide (76) (): Structural Differences: Thiophene linker; biphenyl sulfonamide instead of benzamide. Synthesis: Sulfonylation (72% yield) .
Table 1: Comparative Analysis
Key Observations :
- Polarity : The 4-hydroxyphenyl group in the target compound increases polarity compared to bromo (11) or methoxy (4i) analogs.
- Stability : The hydroxyphenyl group may confer susceptibility to oxidation, whereas halogenated analogs (e.g., 11) are more stable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
